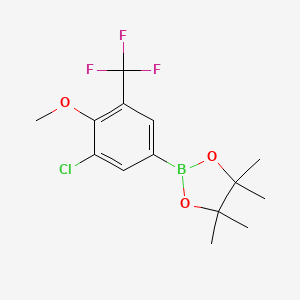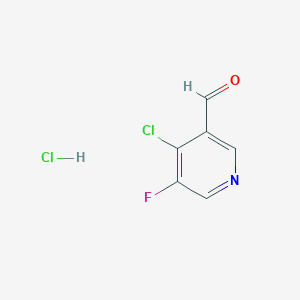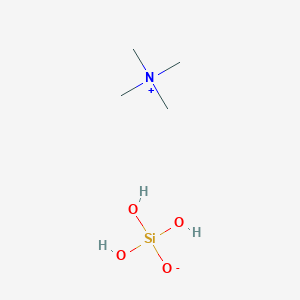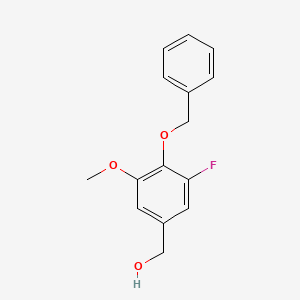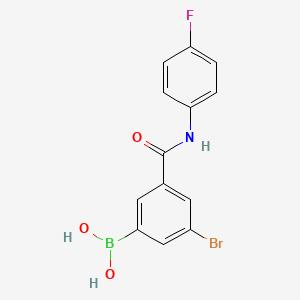![molecular formula C15H15BrO2 B6303832 [2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol CAS No. 2056110-50-8](/img/structure/B6303832.png)
[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol” is a chemical compound with the CAS Number: 1823817-52-2 . It has a molecular weight of 307.19 and its IUPAC name is (2-(benzyloxy)-5-bromo-4-methylphenyl)methanol . The compound is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15BrO2/c1-11-7-15(13(9-17)8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzylic compounds in general show enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.19 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
BMBM is a useful intermediate for the synthesis of a variety of compounds, including drugs and other compounds with potential therapeutic applications. BMBM has also been used in the synthesis of polymers, dyes, and other materials. In addition, BMBM has been used in the study of biochemical and physiological effects, as it can be used to study the effects of different compounds on biological systems.
Mecanismo De Acción
The mechanism of action of BMBM is not fully understood. However, it is believed that the reaction of benzyl bromide with 5-methyl-2-phenyl-2-pentanone in the presence of a base catalyst results in the formation of a carbocation intermediate. This intermediate then undergoes a rearrangement reaction to form the desired product, BMBM.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMBM are not well-understood. However, studies have shown that BMBM has the potential to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, BMBM has been shown to have antioxidant properties, and may be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BMBM in lab experiments has several advantages. BMBM is relatively easy to obtain and is relatively stable. In addition, it is relatively non-toxic and has a low melting point. However, there are some limitations to using BMBM in lab experiments. For example, the reaction of benzyl bromide with 5-methyl-2-phenyl-2-pentanone in the presence of a base catalyst can be difficult to control, and the reaction can be slow.
Direcciones Futuras
The potential applications of BMBM are numerous, and there are many potential future directions for research. For example, further research could be done on the biochemical and physiological effects of BMBM, as well as its potential therapeutic applications. In addition, further research could be done on the synthesis of BMBM and the development of new methods for its synthesis. Finally, further research could be done on the use of BMBM as an intermediate in the synthesis of other compounds.
Métodos De Síntesis
BMBM is synthesized through the reaction of benzyl bromide with 5-methyl-2-phenyl-2-pentanone in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature of about 80°C. The reaction proceeds in two steps, with the first step involving the formation of an intermediate, and the second step involving the formation of the desired product. The reaction is typically complete in about 1-2 hours.
Safety and Hazards
Propiedades
IUPAC Name |
(4-bromo-5-methyl-2-phenylmethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-11-7-13(9-17)15(8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAPUVLWDNQVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OCC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)





